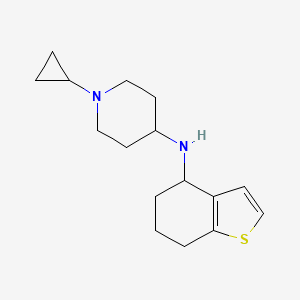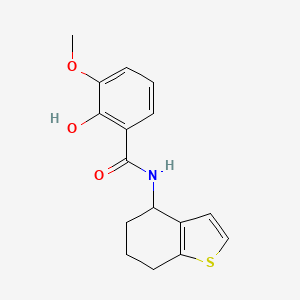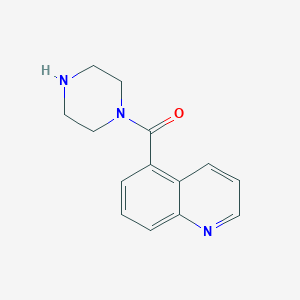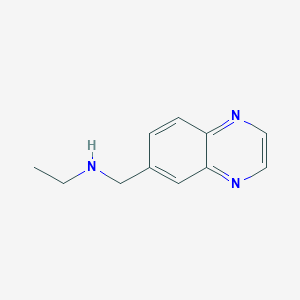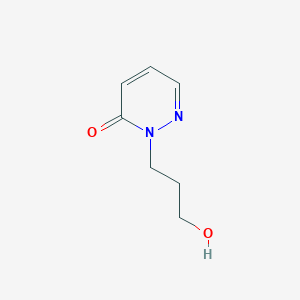
2-(3-Hydroxypropyl)pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxypropyl)pyridazin-3-one is a heterocyclic compound with the chemical formula C7H9NO2. It is a pyridazine derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Applications De Recherche Scientifique
2-(3-Hydroxypropyl)pyridazin-3-one has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxypropyl)pyridazin-3-one is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways in the body. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
2-(3-Hydroxypropyl)pyridazin-3-one has been shown to possess a wide range of biochemical and physiological effects. For example, it has been shown to possess antioxidant properties, which can help to protect cells from oxidative damage. It has also been shown to possess anti-inflammatory properties, which can help to reduce inflammation in the body. In addition, it has been shown to have antitumor properties, which can help to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-Hydroxypropyl)pyridazin-3-one in lab experiments is its wide range of biological activities. This makes it a useful compound for studying various signaling pathways in the body. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to dissolve the compound in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(3-Hydroxypropyl)pyridazin-3-one. One area of research could focus on the development of new synthesis methods for the compound. This could help to improve the yield and purity of the compound, which could make it more useful in lab experiments. Another area of research could focus on the development of new derivatives of the compound with improved biological activities. This could help to expand the potential applications of the compound in the field of medicinal chemistry. Finally, research could be conducted to further elucidate the mechanism of action of the compound, which could help to improve our understanding of its biological activities.
Méthodes De Synthèse
The synthesis of 2-(3-Hydroxypropyl)pyridazin-3-one can be achieved through several methods. One of the most commonly used methods involves the reaction of 3-aminopyridazine with acrylonitrile in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed with dilute hydrochloric acid to yield 2-(3-Hydroxypropyl)pyridazin-3-one. Another method involves the reaction of 3-aminopyridazine with ethyl acrylate in the presence of a base such as sodium hydride. The resulting product is then hydrolyzed with dilute hydrochloric acid to yield 2-(3-Hydroxypropyl)pyridazin-3-one.
Propriétés
IUPAC Name |
2-(3-hydroxypropyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-6-2-5-9-7(11)3-1-4-8-9/h1,3-4,10H,2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLIWESLHHFYOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(4-Ethoxyphenyl)methyl]-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568130.png)
![2-[4-[(5-Chlorothiophen-2-yl)methyl]-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568137.png)
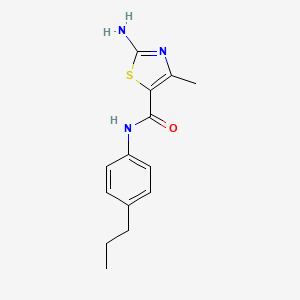
![2-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7568157.png)

![3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B7568170.png)
![3-[(3-Chloro-4-methoxyphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7568174.png)
